molecular formula C23H20N4O3 B1224192 4-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

4-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B1224192
M. Wt: 400.4 g/mol
InChI Key: FPVBAVVATBTESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxynaphthalene moiety, a methoxylated phenyl group, and a pyrazole carboxamide structure, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 4-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves a multi-step process. One common synthetic route includes the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and N-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperature and pH to ensure the formation of the desired product with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes and disrupt their function . The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, leading to inhibition of their activity and subsequent biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 4-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C23H20N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

4-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-(2-methoxyphenyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C23H20N4O3/c1-27-22(23(29)26-18-9-5-6-10-21(18)30-2)19(14-25-27)24-13-17-16-8-4-3-7-15(16)11-12-20(17)28/h3-14,28H,1-2H3,(H,26,29)

InChI Key

FPVBAVVATBTESR-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)N=CC2=C(C=CC3=CC=CC=C32)O)C(=O)NC4=CC=CC=C4OC

Canonical SMILES

CN1C(=C(C=N1)N=CC2=C(C=CC3=CC=CC=C32)O)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
4-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
4-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
4-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
4-[(E)-[(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-N-(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

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